molecular formula C11H17Cl2NOS B15162031 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one CAS No. 146345-63-3

2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one

Cat. No.: B15162031
CAS No.: 146345-63-3
M. Wt: 282.2 g/mol
InChI Key: WZSJCTXANRHVGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one typically involves the reaction of 4,5-dichloro-2-octylisothiazolone with appropriate reagents under controlled conditions. One common method includes the use of a base-catalyzed nucleophilic substitution reaction, where the isothiazolone ring is formed through cyclization .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The process may also include purification steps like distillation or crystallization to remove impurities .

Chemical Reactions Analysis

Types of Reactions

2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme crucial for nerve function in marine organisms. By inhibiting this enzyme, 2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one disrupts the normal functioning of the nervous system, leading to the death of fouling organisms .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2-octyl-3(2H)-isothiazolone: Another antifouling agent with similar properties.

    2-Methyl-4,5-dichloro-3-isothiazolone: Used in industrial biocides.

    2-Octyl-4-isothiazolin-3-one: Commonly used in paints and coatings

Uniqueness

2-(4,5-Dichlorooctyl)-1,2-thiazol-3(2H)-one stands out due to its high efficacy at low concentrations and its relatively low environmental impact compared to other biocides. Its rapid degradation in the environment also reduces the risk of long-term ecological damage .

Properties

CAS No.

146345-63-3

Molecular Formula

C11H17Cl2NOS

Molecular Weight

282.2 g/mol

IUPAC Name

2-(4,5-dichlorooctyl)-1,2-thiazol-3-one

InChI

InChI=1S/C11H17Cl2NOS/c1-2-4-9(12)10(13)5-3-7-14-11(15)6-8-16-14/h6,8-10H,2-5,7H2,1H3

InChI Key

WZSJCTXANRHVGN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(CCCN1C(=O)C=CS1)Cl)Cl

Origin of Product

United States

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